4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
Overview
Description
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is a chemical compound characterized by its complex molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a picolinic acid moiety
Mechanism of Action
Target of Action
Picolinic acid, a component of the compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding .
Mode of Action
The tert-butoxycarbonyl (boc) group in the compound is a common protecting group in organic synthesis, particularly for amines . This suggests that the compound may undergo reactions that involve the removal of the Boc group, potentially influencing its interaction with its targets.
Biochemical Pathways
The compound’s potential interaction with zinc finger proteins suggests it may influence pathways regulated by these proteins .
Result of Action
The potential disruption of zinc binding in zinc finger proteins by the compound could result in changes to the function of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Picolinic Acid Derivative: The picolinic acid moiety is synthesized through various organic reactions, including the condensation of appropriate precursors.
Coupling Reaction: The protected amino group is then coupled with the picolinic acid derivative using suitable coupling reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can be used to study protein interactions and enzyme activities. Its ability to protect amino groups makes it useful in peptide synthesis and modification.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the pharmaceutical and chemical industries, this compound is used in the production of various intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
4-((Boc)amino)benzoic Acid: Similar to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid, but with a benzoic acid core instead of picolinic acid.
4-((Boc)amino)picolinic Acid: Similar structure but without the methyl group.
Uniqueness: this compound is unique due to its combination of the Boc protecting group and the picolinic acid moiety. This combination provides both protection and functional versatility, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYTBOSHJFWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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